5-(2-Methylphenyl)furan-2-carbaldehyde
Overview
Description
5-(2-Methylphenyl)furan-2-carbaldehyde: is an organic compound with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol It is a furan derivative, characterized by the presence of a furan ring substituted with a 2-methylphenyl group and an aldehyde functional group
Mechanism of Action
Target of Action
Furan derivatives are known to interact with various biological targets, influencing numerous physiological processes .
Mode of Action
Furan derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially influencing its interaction with biological targets .
Biochemical Pathways
Furan derivatives have been implicated in a variety of biochemical processes, suggesting that they may influence multiple pathways .
Result of Action
Furan derivatives have been associated with various biological effects, suggesting that they may exert diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(2-Methylphenyl)furan-2-carbaldehyde. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylphenyl)furan-2-carbaldehyde typically involves the coupling reaction of appropriate starting materials. One common method is the reaction of 2-methylphenylboronic acid with 5-bromofurfural in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an organic solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the coupling process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: 5-(2-Methylphenyl)furan-2-carboxylic acid.
Reduction: 5-(2-Methylphenyl)furan-2-methanol.
Substitution: 5-(2-Methylphenyl)-3-bromofuran-2-carbaldehyde.
Scientific Research Applications
Chemistry: 5-(2-Methylphenyl)furan-2-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs or as a probe in biochemical studies to understand the interactions of furan derivatives with biological targets .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its derivatives are explored for applications in optoelectronics and as components in advanced materials .
Comparison with Similar Compounds
5-Methylfuran-2-carbaldehyde: Similar structure but lacks the 2-methylphenyl group.
5-(2-Fluorophenyl)furan-2-carbaldehyde: Similar structure with a fluorine atom instead of a methyl group on the phenyl ring.
5-(2-Chlorophenyl)furan-2-carbaldehyde: Similar structure with a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness: 5-(2-Methylphenyl)furan-2-carbaldehyde is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and materials science .
Biological Activity
5-(2-Methylphenyl)furan-2-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring substituted with a 2-methylphenyl group and an aldehyde functional group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that furan derivatives, including this compound, exhibit notable antimicrobial properties. A study focused on various furan derivatives found that compounds containing furan moieties possess a diverse array of pharmacological activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Furan Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 125 µg/mL |
Escherichia coli | 250 µg/mL | |
Bacillus subtilis | 200 µg/mL |
This table summarizes findings from antimicrobial assays, demonstrating that this compound shows effectiveness against common pathogenic bacteria.
Anticancer Activity
The anticancer potential of furan derivatives has also been extensively studied. Various compounds with similar structures have shown cytotoxic effects against different cancer cell lines. For instance, a derivative of furan was tested against HeLa and HepG2 cell lines, revealing significant cytotoxicity with IC50 values indicating effective concentrations at which cell viability is reduced .
Table 2: Cytotoxicity of Furan Derivatives
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | HeLa | 70 µg/mL |
HepG2 | 85 µg/mL | |
Vero | 150 µg/mL |
This table illustrates the cytotoxic effects of the compound on various cancer cell lines, highlighting its potential as an anticancer agent.
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of cellular pathways : Similar compounds have been shown to interfere with critical signaling pathways in cancer cells, leading to apoptosis.
- Disruption of bacterial cell walls : The presence of the furan ring may contribute to the disruption of bacterial membranes, enhancing antibacterial activity.
Case Studies and Research Findings
- Anticancer Efficacy : A study investigating various furan derivatives highlighted that those with specific substitutions exhibited enhanced activity against cancer cells. The presence of the methylphenyl group was noted to increase lipophilicity, potentially improving cellular uptake .
- Antimicrobial Properties : Another research effort focused on synthesizing and testing furan derivatives for their antimicrobial properties. The results indicated that modifications to the furan structure could lead to improved efficacy against resistant strains of bacteria .
Properties
IUPAC Name |
5-(2-methylphenyl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9-4-2-3-5-11(9)12-7-6-10(8-13)14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESOILFLKLABLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405457 | |
Record name | 5-(2-methylphenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110360-09-3 | |
Record name | 5-(2-methylphenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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